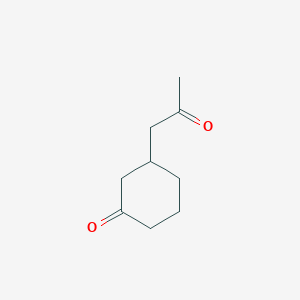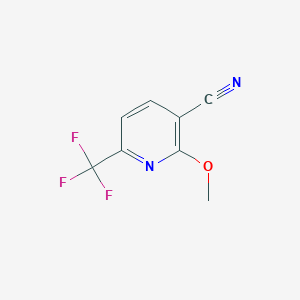
2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonitrile
概要
説明
“2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonitrile” is a synthetic compound with the molecular formula C7H6F3NO . It is a liquid at room temperature and is used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), which includes “this compound”, often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a methoxy group (OCH3) and a trifluoromethyl group (CF3) attached to it .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties are not provided in the sources.科学的研究の応用
Synthesis and Structural Analysis
2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonitrile and its derivatives have been a focus of scientific research due to their intriguing chemical properties and potential applications. One study involved the synthesis and crystal structure determination of related compounds, where the molecular structures exhibited nearly the same configuration, with variations in substituents affecting the intermolecular interaction patterns (Moustafa & Girgis, 2007).
Spectroscopic and Structural Features
Another area of research explored the synthesis, X-ray, and spectroscopic analysis of pyridine derivatives, shedding light on their structural differences and interaction patterns. Such studies offer insights into the supramolecular structure and spectral properties, which are crucial for understanding the chemical behavior and potential applications of these compounds (Tranfić et al., 2011).
Crystallographic Studies
Crystallographic studies have also been conducted on hexahydrocycloocta[b]pyridine-3-carbonitriles, derivatives of this compound. These studies reveal how simple changes in the molecular structure can significantly alter supramolecular motifs and intermolecular interaction patterns, demonstrating the versatility of these compounds in scientific research (Vishnupriya et al., 2014).
Application in NLO Materials and Corrosion Inhibition
Research has also delved into the application of pyridine derivatives in non-linear optical (NLO) materials and corrosion inhibition. For example, the corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid was investigated, highlighting the potential of these compounds in protective coatings and materials science (Ansari et al., 2015).
Pharmaceutical Applications
While the initial request excluded drug-related information, it's worth noting that derivatives of this compound have been explored in pharmaceutical contexts, particularly in the synthesis of compounds with potential antibacterial activity. This underscores the broad applicability of these compounds beyond the confines of traditional chemistry research (Bogdanowicz et al., 2013).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that trifluoromethylpyridine derivatives, to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties .
Mode of Action
Trifluoromethylpyridine derivatives are known to participate in various organic synthesis reactions
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives can participate in various organic synthesis reactions, which could potentially affect multiple biochemical pathways.
Result of Action
It’s known that trifluoromethylpyridine derivatives exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
It’s known that the compound is sparingly soluble (61E-4 g/L) at 25°C , which suggests that its action could be influenced by environmental conditions such as temperature and pH.
特性
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c1-14-7-5(4-12)2-3-6(13-7)8(9,10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOSJQGBTVGIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B3195799.png)

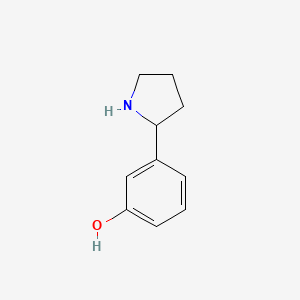

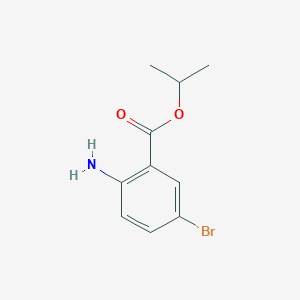
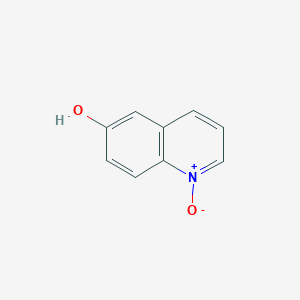
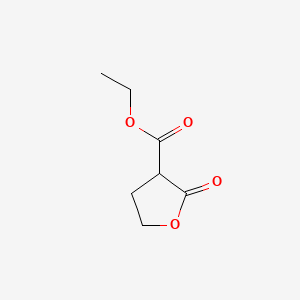
![5-Methyl-N2-[4-(4-methyl-piperazin-1-yl)-phenyl]-pyrimidine-2,4-diamine](/img/structure/B3195872.png)



